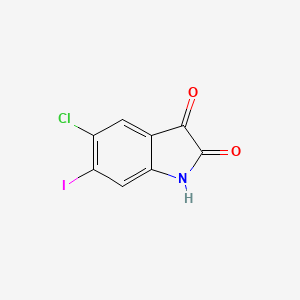

5-Chloro-6-iodoindoline-2,3-dione

Beschreibung

Eigenschaften

Molekularformel |

C8H3ClINO2 |

|---|---|

Molekulargewicht |

307.47 g/mol |

IUPAC-Name |

5-chloro-6-iodo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3ClINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

InChI-Schlüssel |

RGAZHQNHAZYKJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1Cl)I)NC(=O)C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route Overview

The synthesis of 5-chloro-6-iodoindoline-2,3-dione generally proceeds via selective halogenation of the indoline-2,3-dione core. The starting material is typically 5-chloroindoline-2,3-dione, which undergoes iodination to introduce the iodine atom at the 6-position. The process involves controlled reaction conditions to achieve regioselectivity and maintain the integrity of the sensitive indoline-2,3-dione framework.

Stepwise Synthetic Approach

Starting Material Preparation:

- The precursor 5-chloroindoline-2,3-dione is synthesized from substituted anilines through a two-step process involving amidation followed by cyclization.

- The amidation involves reacting 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form 4-chloroisonitroacetaniline.

- Cyclization is performed in concentrated sulfuric acid at controlled temperatures (65–80°C), yielding 5-chloroindoline-2,3-dione with yields between 67% and 80% after recrystallization.

-

- The iodination of 5-chloroindoline-2,3-dione is typically carried out using iodine pentoxide (I2O5) as the iodinating agent.

- The reaction is performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at approximately 80°C under an air atmosphere.

- This step introduces the iodine atom selectively at the 6-position, resulting in this compound.

- The reaction conditions are optimized to maximize yield and minimize side reactions such as over-iodination or decomposition.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidation | 4-chloroaniline + chloral hydrate + hydroxylamine HCl | Room temp | Several hours | - | Formation of 4-chloroisonitroacetaniline |

| Cyclization | Concentrated sulfuric acid | 65–80°C | 1–1.25 hours | 67–80 | Careful temperature control essential |

| Iodination | Iodine pentoxide in DMSO | 80°C | 1–3 hours | 60–75* | Air atmosphere, selective iodination |

*Yield range inferred from typical halogenation reactions; specific yields for this compound may vary.

Purification Techniques

- After completion of the iodination, the reaction mixture is cooled and quenched with water or ice.

- The crude product is isolated by filtration or extraction.

- Purification is commonly achieved by recrystallization from ethanol/water mixtures or by chromatographic techniques to ensure high purity.

- Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the final compound.

In-Depth Research Findings

- The cyclization step to form 5-substituted indoline-2,3-dione derivatives has been extensively optimized to improve yield and reduce environmental impact, as reported in studies focusing on 5-substituted indol-2,3-dione synthesis.

- The two-step synthetic route from substituted anilines is favored for its relatively straightforward approach and scalability potential.

- Iodination using iodine pentoxide in DMSO is preferred for its regioselectivity and mild reaction conditions, avoiding harsher reagents that may degrade the sensitive indoline-2,3-dione core.

- The presence of halogens, especially iodine, enhances the reactivity of the compound, making it valuable for further functionalization or biological testing.

Comparative Perspectives from Varied Sources

| Source | Synthesis Focus | Key Highlights |

|---|---|---|

| BenchChem | Iodination of 5-chloroindoline-2,3-dione | Use of I2O5 in DMSO at 80°C; industrial scale hints |

| Smolecule | Multi-step synthesis from indoline-2,3-dione | Use of oxidation/reduction reagents; halogen bonding effects |

| Atlantis Press (Research Paper) | Two-step synthesis from substituted anilines | Amidation and cyclization in sulfuric acid; yields 67-80% |

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-iodoindoline-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can lead to the formation of different indoline derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce various indoline derivatives .

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-iodoindoline-2,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-iodoindoline-2,3-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The substituent type and position critically define the properties of indoline-2,3-dione derivatives. Key analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 5-Chloro-6-iodoindoline-2,3-dione | Cl (5), I (6) | C₈H₃ClINO₂ | 307.47* | Not available |

| 6-Bromo-5-chloroindoline-2,3-dione | Br (6), Cl (5) | C₈H₃BrClNO₂ | 275.47 | 192799-05-6 |

| 5-Chloroindoline-2,3-dione | Cl (5) | C₈H₄ClNO₂ | 181.58 | Not available |

| 6-Chloro-5-methyl-1H-indole-2,3-dione | Cl (6), CH₃ (5) | C₉H₅ClN₂O₄ | 240.60 | 867154-54-9 |

| 5-Bromo-4-chloroindoline-2,3-dione | Br (5), Cl (4) | C₈H₃BrClNO₂ | 275.47 | 3018-39-1 |

*Calculated based on atomic masses.

Key Observations :

Physicochemical Properties

Substituents influence solubility, melting points, and stability:

- Lipophilicity: The 6-Bromo-5-chloro derivative has higher LogP than non-halogenated isatin due to bromine’s hydrophobicity. Methyl substitution (as in 6-Chloro-5-methyl) further increases LogP .

- Thermal Stability : Bromine and iodine substituents may lower melting points compared to chloro analogs due to increased molecular size and reduced crystal lattice energy .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-6-iodoindoline-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of an indoline-2,3-dione precursor. For example, iodination at the 6th position can be achieved using iodine monochloride (ICl) in acetic acid under controlled reflux conditions (70–80°C for 4–6 hours). Chlorination at the 5th position often employs chlorinating agents like SOCl₂ or POCl₃ in anhydrous DMF. Key factors affecting yield include stoichiometric ratios, reaction time, and temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures >95% purity. Characterization by NMR (¹H, ¹³C) and HRMS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to deshielding by electron-withdrawing halogens.

- ¹³C NMR : Carbonyl carbons (C2, C3) resonate at δ 170–180 ppm; halogenated carbons (C5, C6) show downfield shifts (δ 110–130 ppm).

- FT-IR : Strong C=O stretches at ~1750 cm⁻¹ and C–I/C–Cl stretches at 550–650 cm⁻¹.

- X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data, particularly for studying π-π stacking interactions in the solid state .

Advanced Research Questions

Q. How do halogen substituents (Cl, I) influence the electronic and reactivity profiles of this compound?

- Methodological Answer : The electron-withdrawing effects of Cl and I reduce electron density on the indoline ring, enhancing electrophilic substitution at the 4th and 7th positions. Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal lowered HOMO-LUMO gaps (~4.5 eV) compared to non-halogenated analogs, suggesting increased reactivity toward nucleophiles. Iodine’s polarizability also facilitates charge-transfer interactions, as evidenced by red shifts in UV-Vis spectra (λmax ~320 nm) .

Q. What strategies resolve contradictions in reported biological activities of halogenated indoline-2,3-diones?

- Methodological Answer : Discrepancies in bioactivity data (e.g., anticonvulsant potency in MES tests) may arise from:

- Structural isomerism : Positional halogen substitution (e.g., 5-Cl-6-I vs. 7-Cl-5-I) alters binding to target proteins.

- Assay variability : Standardize protocols (e.g., seizure threshold tests in rodent models) and use positive controls (e.g., phenytoin).

- Solubility differences : Use co-solvents (DMSO/PEG 400) to ensure consistent bioavailability. Cross-validate findings with in silico docking (PDB: 4COF) to correlate activity with molecular interactions .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into voltage-gated sodium channel (Nav1.2) active sites (PDB ID: 6AGF). Optimize force field parameters for halogen bonds (Cl/I···O/N).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank affinity.

- QSAR models : Use datasets of IC₅₀ values from analogs to train regression models (R² >0.85) for activity prediction .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.